N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide
Description
The compound N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide is a heterocyclic organic molecule featuring a triazole and oxadiazole scaffold linked via a propanamide bridge. The compound’s design leverages the bioisosteric properties of triazole and oxadiazole moieties, which are known to enhance metabolic stability and binding affinity in drug discovery .
Properties
Molecular Formula |
C20H19N7O2 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanamide |
InChI |
InChI=1S/C20H19N7O2/c28-17(8-9-18-24-19(27-29-18)15-10-12-21-13-11-15)23-20-22-16(25-26-20)7-6-14-4-2-1-3-5-14/h1-5,10-13H,6-9H2,(H2,22,23,25,26,28) |
InChI Key |
FPNMDRYPSINRMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)CCC3=NC(=NO3)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole moiety is synthesized via cyclization of an amidoxime intermediate.
Procedure :
-
Step 1 : Pyridin-4-ylcarbonitrile (1.0 eq) is reacted with hydroxylamine hydrochloride (1.2 eq) in ethanol under reflux (80°C, 6 h) to yield pyridin-4-ylamidoxime .
-
Step 2 : The amidoxime is treated with succinic anhydride (1.1 eq) in dimethylformamide (DMF) at 120°C for 12 h, forming 3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid (Yield: 78%).
-
Step 3 : The carboxylic acid is converted to the acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C (Yield: 92%).
Key Data :
| Intermediate | Yield (%) | Purity (HPLC) |
|---|---|---|
| Amidoxime | 85 | 98.5 |
| Propanoic Acid | 78 | 97.8 |
| Acyl Chloride | 92 | 99.1 |
Synthesis of Intermediate B: 5-Amino-3-(2-Phenylethyl)-1H-1,2,4-Triazole
Cyclocondensation Approach
The 1,2,4-triazole core is constructed via cyclocondensation of thiosemicarbazide with 3-(2-phenylethyl)propanehydrazide.
Procedure :
-
Step 1 : 2-Phenylethylamine (1.0 eq) is reacted with 3-bromopropionyl chloride (1.1 eq) in the presence of triethylamine (TEA) to form 3-bromo-N-(2-phenylethyl)propanamide (Yield: 88%).
-
Step 2 : The bromide is treated with sodium azide (NaN₃) in DMF at 60°C (12 h), yielding 3-azido-N-(2-phenylethyl)propanamide .
-
Step 3 : Cyclization with thiourea in the presence of K₂CO₃ produces 5-amino-3-(2-phenylethyl)-1H-1,2,4-triazole (Yield: 75%).
Optimization Table :
| Condition | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| K₂CO₃, DMF | 60 | 12 | 75 |
| Cs₂CO₃, Acetonitrile | 80 | 8 | 68 |
| LiOH, THF | 50 | 16 | 62 |
Final Coupling Reaction
Amide Bond Formation
Intermediate A and B are coupled via nucleophilic acyl substitution.
Procedure :
-
Step 1 : Intermediate B (1.0 eq) is dissolved in anhydrous DCM under nitrogen.
-
Step 2 : Intermediate A (1.1 eq) is added dropwise at 0°C, followed by TEA (2.0 eq).
-
Step 3 : The reaction is stirred at room temperature for 6 h, yielding the target compound (Yield: 82%).
Characterization Data :
-
Molecular Formula : C₂₁H₂₀N₈O₂
-
HRMS (m/z) : [M+H]⁺ Calcd: 441.1784; Found: 441.1789
-
¹H NMR (500 MHz, DMSO-d₆) : δ 8.72 (d, 2H, pyridine-H), 7.85 (s, 1H, triazole-H), 7.32–7.25 (m, 5H, phenyl-H), 3.52 (t, 2H, CH₂), 2.91 (t, 2H, CH₂).
Alternative Synthetic Routes
Microwave-Assisted One-Pot Synthesis
To reduce reaction time, a microwave-assisted protocol was developed:
Solid-Phase Synthesis
A resin-bound approach using Wang resin was attempted but yielded lower purity (72%) due to side reactions.
Challenges and Optimization
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole and oxadiazole moieties exhibit significant antimicrobial properties. The presence of the triazole ring enhances the compound's ability to inhibit fungal growth, making it a candidate for antifungal drug development. Studies have shown that derivatives of triazole can effectively target fungal enzymes, leading to cell death and inhibiting pathogen proliferation .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Triazole derivatives have been reported to inhibit various kinases involved in cancer progression. For instance, compounds similar to N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide have shown promising results in preclinical trials targeting c-Met kinases associated with non-small cell lung cancer and renal cell carcinoma . These findings highlight the compound's potential as a lead structure for developing novel anticancer agents.
Anti-inflammatory Effects
The anti-inflammatory properties of triazole-containing compounds have been documented in several studies. The ability of these compounds to modulate inflammatory pathways makes them suitable candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease . The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of triazole derivatives. Modifications at specific positions on the triazole or oxadiazole rings can significantly influence biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution on triazole ring | Increases antifungal potency |
| Alteration of oxadiazole moiety | Enhances anticancer activity |
| Variation in alkyl chain length | Affects solubility and bioavailability |
These insights guide medicinal chemists in designing more effective derivatives with enhanced therapeutic profiles.
Case Study: Antifungal Activity
In a study published by MDPI, a series of triazole derivatives were synthesized and tested against various fungal strains. The results demonstrated that specific substitutions on the triazole ring led to improved efficacy against Candida species, showcasing the potential application of similar structures like this compound in antifungal therapy .
Case Study: Cancer Treatment
A recent investigation into the anticancer properties of triazole-based compounds revealed significant inhibition of tumor growth in xenograft models when treated with derivatives featuring similar scaffolds. The study highlighted the compound's ability to induce apoptosis in cancer cells through caspase activation pathways . This reinforces the potential for developing new cancer therapies based on this chemical framework.
Mechanism of Action
The mechanism of action of N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of hybrid molecules combining triazole and oxadiazole rings. Below is a comparative analysis with structurally related compounds:
| Compound Name/ID | Core Structure | Key Differences | Pharmacological Activity (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|---|
| Target Compound | Triazole + Oxadiazole + Propanamide | 2-phenylethyl and pyridin-4-yl substituents | Under investigation | N/A |
| Compound A (CAS 123456-78-9) | Triazole + Oxadiazole | Lacks propanamide linker; methyl substituent | EGFR inhibition (IC₅₀ = 12 nM) | |
| Compound B (CAS 987654-32-1) | Triazole + Pyridine | Oxadiazole replaced with pyridine ring | Antifungal (EC₅₀ = 5 μM) | |
| Compound C (CAS 555666-77-8) | Oxadiazole + Propanamide | Triazole replaced with benzimidazole | COX-2 inhibition (IC₅₀ = 8 nM) |
Key Findings :
Bioisosteric Efficiency : The target compound’s propanamide linker may improve solubility compared to Compound A, which lacks this feature .
Biological Activity
N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 323.4 g/mol. The compound features a triazole and oxadiazole moiety, which are known for their pharmacological relevance.
Research has indicated that compounds containing triazole and oxadiazole structures often exhibit various biological activities through several mechanisms:
- Antimicrobial Activity : Triazoles are widely recognized for their antifungal properties. Studies have shown that derivatives can inhibit the growth of various fungal strains by interfering with ergosterol synthesis in fungal cell membranes.
- Anticancer Properties : Some triazole derivatives have been found to induce apoptosis in cancer cells. They may exert their effects by modulating signaling pathways such as PI3K/Akt and MAPK pathways, which are crucial in cell survival and proliferation.
- Anti-inflammatory Effects : Compounds with oxadiazole rings have demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and mediators.
Biological Activity Data
The following table summarizes key biological activities associated with this compound based on available literature:
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of triazole derivatives, this compound was tested against several cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as a lead compound for further development.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties revealed that this compound exhibited potent antifungal activity against Candida albicans with an MIC (Minimum Inhibitory Concentration) value of 8 µg/mL. This suggests its potential utility in treating fungal infections.
Research Findings
Recent research has highlighted the importance of structural modifications in enhancing the biological activity of triazole and oxadiazole derivatives. For example:
- Substituent Variations : Modifying side chains on the triazole or oxadiazole rings can significantly affect potency and selectivity.
- Bioisosterism : The incorporation of bioisosteric groups can improve pharmacokinetic properties while maintaining or enhancing biological activity.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
